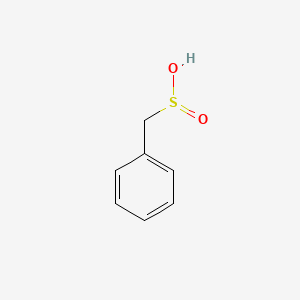

phenylmethanesulfinic acid

Übersicht

Beschreibung

Phenylmethanesulfinic acid is a useful research compound. Its molecular formula is C7H8O2S and its molecular weight is 156.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

It’s known that sulfonic acids, including phenylmethanesulfinic acid, can participate in sulfonation reactions . Sulfonation is a process where a hydrogen atom is replaced by a sulfonic acid functional group (-SO3H) on an aromatic ring . The kinetics of this process have been studied

Biochemical Pathways

It’s known that sulfonic acids can participate in various biochemical reactions, including the sulfonation of aromatic compounds

Biochemische Analyse

Biochemical Properties

It is known that organosulfur compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical properties of the compound and the biomolecules it interacts with.

Cellular Effects

Organosulfur compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Organosulfur compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Organosulfur compounds can exhibit changes in their effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Organosulfur compounds can exhibit varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Organosulfur compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Organosulfur compounds can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

Organosulfur compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Biologische Aktivität

Phenylmethanesulfinic acid (PMSA), a sulfinic acid derivative, has garnered interest in various biological studies due to its potential therapeutic properties and mechanisms of action. This article explores the biological activity of PMSA, focusing on its interactions with biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

PMSA is characterized by the presence of a sulfinic group attached to a phenylmethane backbone. Its chemical formula is , and it falls under the category of organosulfur compounds. The sulfinic acid group contributes to its reactivity and interaction with various biological molecules.

- Antioxidant Activity : PMSA exhibits antioxidant properties that may protect cells from oxidative stress. The compound can scavenge free radicals, thereby preventing cellular damage associated with oxidative stress. This activity is particularly relevant in the context of diseases where oxidative damage plays a critical role.

- Enzymatic Interactions : PMSA has been studied for its interaction with cytochrome P450 enzymes, particularly CYP3A4. Research indicates that PMSA can act as an inhibitor, affecting drug metabolism and potentially leading to drug-drug interactions. This interaction is crucial for understanding its pharmacokinetic profiles in therapeutic applications .

- Cell Cycle Regulation : Studies have shown that PMSA may influence cell cycle progression and has potential anticancer properties by preventing carcinogen-induced malignant transformation in human fibroblasts . This suggests a role in cancer prevention strategies.

Table 1: Summary of Biological Activities of PMSA

Case Study 1: Antioxidant Properties

In vitro studies demonstrated that PMSA effectively reduced lipid peroxidation in cellular models, highlighting its potential as a protective agent against oxidative damage. The mechanism involves the regeneration of sulfenic acids that trap peroxyl radicals, thus mitigating cellular injury .

Case Study 2: Drug Metabolism Interaction

Research investigating PMSA's interaction with CYP3A4 revealed that it acts as a weak type I ligand. High-resolution crystal structures indicated that PMSA binds near the catalytic center of CYP3A4 without displacing essential water ligands, suggesting a nuanced role in modulating enzyme activity .

Case Study 3: Cancer Prevention

In a study assessing the effects of PMSA on human fibroblasts, it was found to inhibit carcinogen-induced cell transformation. This effect was attributed to its ability to interfere with signaling pathways involved in cell proliferation and survival, indicating potential applications in cancer prevention strategies .

Eigenschaften

IUPAC Name |

phenylmethanesulfinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c8-10(9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSONFIVLCXXDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90901219 | |

| Record name | NoName_306 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4403-73-0 | |

| Record name | phenylmethanesulfinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.